Benzyl (2-bromo-4-chlorophenyl)acetate
Description
Benzyl (2-bromo-4-chlorophenyl)acetate is a halogenated aromatic ester with the molecular formula C₁₅H₁₂BrClO₂. This compound features a benzyl ester group attached to a phenyl ring substituted with bromine (Br) at the 2-position and chlorine (Cl) at the 4-position. Such halogenation enhances its stability and reactivity, making it valuable in synthetic organic chemistry, particularly in pharmaceutical intermediates or agrochemical precursors.
Properties
Molecular Formula |
C15H12BrClO2 |
|---|---|
Molecular Weight |
339.61 g/mol |
IUPAC Name |
benzyl 2-(2-bromo-4-chlorophenyl)acetate |
InChI |
InChI=1S/C15H12BrClO2/c16-14-9-13(17)7-6-12(14)8-15(18)19-10-11-4-2-1-3-5-11/h1-7,9H,8,10H2 |
InChI Key |
JXWWEMPHXZLVOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC2=C(C=C(C=C2)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-bromo-4-chlorophenyl)acetate typically involves the esterification of 2-bromo-4-chlorophenylacetic acid with benzyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-bromo-4-chlorophenyl)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The benzyl group can be oxidized to form the corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent used for ester reduction.
Major Products Formed
Nucleophilic Substitution: Substituted phenylacetates with various functional groups.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzyl (2-bromo-4-chlorophenyl)methanol.
Scientific Research Applications
Benzyl (2-bromo-4-chlorophenyl)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: The compound is investigated for its biological activity, including potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of Benzyl (2-bromo-4-chlorophenyl)acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine and chlorine atoms can enhance its binding affinity to certain molecular targets, thereby influencing its biological activity.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key properties of Benzyl (2-bromo-4-chlorophenyl)acetate with three related compounds:
Key Observations :
Reactivity and Stability
- This compound : Halogens enhance electrophilic substitution reactivity, making it useful in cross-coupling reactions. Stability under standard storage conditions is inferred from similar esters .
- Benzyl Acetate : Stable under recommended conditions but incompatible with strong oxidizers, acids, or bases .
- Isopropyl 2-bromo-4-chlorophenyl Acetate : Likely stable but may degrade under harsh conditions (e.g., high heat) .
Toxicity and Environmental Impact
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
